potential off-target effects of Thz531

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Compound of Interest		
Compound Name:	Thz531	
Cat. No.:	B611368	Get Quote

Technical Support Center: THZ531

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **THZ531**, a selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of **THZ531**?

A1: The primary targets of **THZ531** are CDK12 and CDK13.[1][2][3][4] It is a covalent inhibitor that forms an irreversible bond with a specific cysteine residue located outside the kinase domain of these proteins (Cys-1039 in CDK12).[5][6][7]

Q2: How selective is **THZ531** for CDK12/13?

A2: **THZ531** demonstrates high selectivity for CDK12 and CDK13 over other kinases, including other members of the CDK family like CDK7 and CDK9.[3][5][8] Biochemical assays show that the concentration of **THZ531** required to inhibit CDK7 and CDK9 is more than 50-fold higher than that needed for CDK12 and CDK13.[2][3][5]

Q3: Does **THZ531** have any known off-targets?

A3: While highly selective, **THZ531** may exhibit some off-target activity at higher concentrations. For instance, it can engage CDK7 at a concentration of $1 \mu M$.[8] A broad kinase







screen (KiNativ™) of 211 kinases showed that none were significantly inhibited (less than 55% labeling), confirming its excellent selectivity at standard working concentrations.[5]

Q4: What is the mechanism of action of THZ531?

A4: **THZ531** was rationally designed from its predecessor, THZ1. It selectively and irreversibly binds to a non-catalytic cysteine residue in the C-terminal extension of CDK12 and CDK13.[5] [8] This covalent modification inhibits the kinase activity, leading to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (pSer2).[1][2][5] This, in turn, suppresses transcription elongation, particularly affecting the expression of genes involved in the DNA Damage Response (DDR) and those associated with super-enhancers.[5][6]

Q5: Are there derivatives of **THZ531** with improved selectivity?

A5: Yes, medicinal chemistry efforts have led to the development of **THZ531** analogs with improved potency and selectivity. One such derivative is BSJ-01-175, which demonstrates exquisite selectivity for CDK12/13 and shows less engagement with CDK7 even at higher concentrations compared to **THZ531**.[8][9]

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
High levels of apoptosis at low concentrations (<350 nM) that are inconsistent with expected on-target effects.	While THZ531 induces apoptosis as an on-target effect, rapid and excessive cell death at lower doses might suggest off-target effects in highly sensitive cell lines.[1][3]	Confirm the IC50 for proliferation in your specific cell line. Consider performing a dose-response and time-course experiment to distinguish between on-target and potential off-target induced apoptosis.
Unexpected changes in gene expression profiles not related to the DDR pathway.	This could be due to off-target kinase inhibition at higher concentrations or cell-typespecific responses.	Perform a washout experiment to see if the effect is reversible. Irreversible effects are more likely due to the covalent ontarget binding.[5] For persistent unexpected profiles, consider a lower concentration or using a more selective analog like BSJ-01-175.[8]
Inconsistent results in Pol II Ser2 phosphorylation assays.	This could be due to issues with antibody specificity, sample preparation, or the timing of the assay.	Ensure your antibodies are validated for detecting pSer2 of the Pol II CTD. As a covalent inhibitor, the effect of THZ531 is time-dependent; optimize the treatment duration for your cell line. Use appropriate controls, such as the inactive diastereomer of THZ531, if available.
Difficulty replicating published IC50 values.	IC50 values can vary based on the cell line, assay conditions (e.g., ATP concentration in biochemical assays), and incubation time.	Standardize your protocol with the published methodology. For cellular assays, ensure consistent cell density and passage number. For biochemical assays, verify the



purity and activity of the recombinant kinases.

Quantitative Data

Table 1: In Vitro Kinase Inhibitory Potency (IC50) of THZ531

Target Kinase	IC50	Reference
CDK12	158 nM	[1][2][4][5]
CDK13	69 nM	[1][2][4][5]
CDK7	8.5 μΜ	[2][3][5]
CDK9	10.5 μΜ	[2][3][5]

Key Experimental Protocols Radiometric Kinase Assay for IC50 Determination

This protocol is used to measure the direct inhibitory activity of **THZ531** against a specific kinase.

- Materials: Recombinant active kinase (e.g., CDK12/CycK, CDK13/CycK), kinase buffer (e.g., 40 mM HEPES pH 7.6, 34 mM NaCl, 34 mM KCl, 10 mM MgCl2, 5% glycerol), [y-32P]ATP, substrate peptide (e.g., Pol II CTD peptide), and THZ531.
- Procedure:
 - Prepare serial dilutions of THZ531 in DMSO.
 - In a reaction plate, equilibrate the recombinant kinase (e.g., 0.2 μM) in the kinase buffer.
 - Add the **THZ531** dilutions to the kinase reaction and incubate for a pre-determined time to allow for covalent bond formation.
 - Initiate the kinase reaction by adding a mix of cold ATP (to the desired final concentration, e.g., 200 μM), [γ -32P]ATP (e.g., 3 μCi), and the substrate peptide (e.g., 50 μM).



- Allow the reaction to proceed for a fixed time at the optimal temperature for the kinase.
- Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
- Quantify the incorporation of ³²P into the substrate using a scintillation counter or phosphorimager.
- Calculate the percentage of inhibition for each THZ531 concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.[5]

Cellular Target Engagement Assay using Biotinylated THZ531

This assay confirms that **THZ531** engages its intended targets within a cellular context.

Materials: Biotinylated THZ531 (bioTHZ531), cell line of interest (e.g., Jurkat cells), lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 5 mM EDTA, protease/phosphatase inhibitors), streptavidin-coated magnetic beads, and antibodies for western blotting (anti-CDK12, anti-CDK13, anti-CDK7).

Procedure:

- Culture cells to the desired density and treat with either DMSO or THZ531 for a specified duration.
- Lyse the cells and clarify the lysate by centrifugation.
- $\circ~$ Treat the cell lysates with bio**THZ531** (e.g., 1 $\mu\text{M})$ overnight at 4°C to allow for binding to available targets.
- Add streptavidin-coated beads to the lysate and incubate to pull down the biotinylated probe and its bound proteins.
- Wash the beads several times with lysis buffer to remove non-specific binders.
- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.



 Analyze the eluates by western blotting using antibodies against CDK12, CDK13, and CDK7 (as a negative control). A reduced signal in the **THZ531** pre-treated sample compared to the DMSO control indicates target engagement.[4][5]

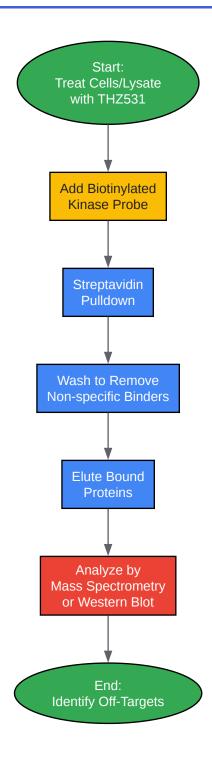
Visualizations



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Caption: Mechanism of **THZ531** action on the CDK12/13 pathway.





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Caption: Workflow for identifying off-targets using affinity probes.

Caption: THZ531 concentration and its relation to on/off-target effects.



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